molecular formula C17H25BN2O6 B2897278 2-methoxyethyl N-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl}carbamate CAS No. 2490666-09-4

2-methoxyethyl N-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl}carbamate

Cat. No.: B2897278
CAS No.: 2490666-09-4
M. Wt: 364.21
InChI Key: PHYFKAMXSZJOIH-UHFFFAOYSA-N
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Description

2-Methoxyethyl N-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl}carbamate is a complex organic compound with a molecular formula of C17H25BN2O6[_{{{CITATION{{{1{2-methoxyethyl N-{[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl ...](https://www.sigmaaldrich.com/US/en/product/keyorganicsbionet/key428412262?context=bbe). It is characterized by the presence of a boronic ester group and a carbamate group, making it a valuable intermediate in organic synthesis and various scientific research applications[{{{CITATION{{{1{2-methoxyethyl N-{2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl ...[{{{CITATION{{{_2{SYNTHESIS, CHARACTERIZATION, CRYSTAL STRUCTURE, AND DFT STUDY OF N-(2 ...](https://link.springer.com/article/10.1134/S0022476621100085).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl N-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl}carbamate typically involves the following steps:

  • Boronic Acid Formation: : The starting material, phenylboronic acid, is reacted with a suitable boronic acid derivative to form the boronic ester group[_{{{CITATION{{{1{2-methoxyethyl N-{2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl ...[{{{CITATION{{{_2{SYNTHESIS, CHARACTERIZATION, CRYSTAL STRUCTURE, AND DFT STUDY OF N-(2 ...](https://link.springer.com/article/10.1134/S0022476621100085).

  • Carbamate Formation: : The boronic ester is then reacted with methoxyethyl carbamate under controlled conditions to form the final product[_{{{CITATION{{{1{2-methoxyethyl N-{2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl ...[{{{CITATION{{{_2{SYNTHESIS, CHARACTERIZATION, CRYSTAL STRUCTURE, AND DFT STUDY OF N-(2 ...](https://link.springer.com/article/10.1134/S0022476621100085).

Industrial Production Methods

In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl N-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl}carbamate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding carbonyl compounds.

  • Reduction: : Reduction reactions can be performed to reduce the boronic ester group.

  • Substitution: : Substitution reactions can occur at the boronic ester or carbamate groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

  • Oxidation: : Formation of carbonyl compounds.

  • Reduction: : Formation of boronic acid derivatives.

  • Substitution: : Formation of various substituted boronic esters and carbamates.

Scientific Research Applications

2-Methoxyethyl N-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl}carbamate is widely used in scientific research due to its unique chemical properties. It is employed in:

  • Chemistry: : As an intermediate in the synthesis of complex organic molecules.

  • Biology: : In the study of boronic acid derivatives and their biological activities.

  • Medicine: : In the development of pharmaceuticals and drug delivery systems.

  • Industry: : In the production of advanced materials and polymers.

Comparison with Similar Compounds

2-Methoxyethyl N-{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl}carbamate is unique due to its combination of boronic ester and carbamate groups. Similar compounds include:

  • N-(2-Methoxyethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: : This compound lacks the carbamate group.

  • N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: : This compound contains a sulfonamide group instead of a carbamate group.

Properties

IUPAC Name

2-methoxyethyl N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BN2O6/c1-16(2)17(3,4)26-18(25-16)12-8-6-7-9-13(12)19-14(21)20-15(22)24-11-10-23-5/h6-9H,10-11H2,1-5H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYFKAMXSZJOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)NC(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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